(S)-2-(Dibenzylamino)-3-methyl-1-butanol

Description

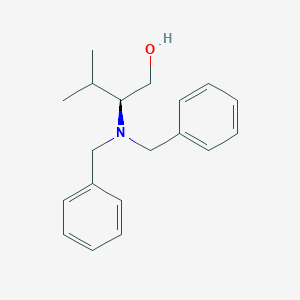

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dibenzylamino)-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLAXLXECFRUPM-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229978 | |

| Record name | (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111060-54-9 | |

| Record name | (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111060-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(N,N-Dibenzylamino)-3-methylbutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Dibenzylamino)-3-methyl-1-butanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Chiral Intermediate

(S)-2-(Dibenzylamino)-3-methyl-1-butanol is a chiral amino alcohol of significant interest in synthetic organic chemistry and pharmaceutical development. Its structural scaffold, featuring a secondary amine protected by two benzyl groups and a primary alcohol adjacent to a chiral center, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is crucial for the biological activity and selectivity of its downstream derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and established experimental protocols for their determination. Understanding these properties is paramount for its effective handling, reaction optimization, and integration into drug discovery and development workflows.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to ascertain its precise molecular structure and composition.

Caption: 2D Chemical Structure of (S)-2-(Dibenzylamino)-3-methyl-1-butanol

Core Physicochemical Data

The following table summarizes the key physicochemical properties of (S)-2-(Dibenzylamino)-3-methyl-1-butanol. It is important to note that while the molecular formula and weight are exact, other parameters are estimated based on computational models and data from structurally related compounds due to the limited availability of direct experimental data for this specific molecule.

| Property | Value | Source/Method |

| Molecular Formula | C₁₉H₂₅NO | Calculated |

| Molecular Weight | 283.41 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be a solid at room temperature) | N/A |

| Boiling Point | > 300 °C (Predicted at standard pressure) | N/A |

| Solubility | Predicted to be soluble in methanol, ethanol, and other organic solvents; sparingly soluble in water. | N/A |

| pKa (of the amine) | 8.5 - 9.5 (Estimated) | Based on similar secondary amines |

| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 (Estimated) | Computational prediction |

Experimental Determination of Physicochemical Properties

To ensure the accuracy and reliability of the physicochemical data for use in research and development, experimental determination is crucial. The following section details the standard protocols for measuring the key properties outlined above.

Workflow for Physicochemical Characterization

Caption: Workflow for the experimental determination of physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of dry (S)-2-(Dibenzylamino)-3-methyl-1-butanol.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a moderate rate initially.[1]

-

Observation: As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[1]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[1]

-

Purity Assessment: A sharp melting point range (typically ≤ 2 °C) is indicative of high purity.

Boiling Point Determination

For high-boiling point compounds, distillation or micro-scale methods are employed.

Protocol: Thiele Tube Method (for small quantities)

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid compound into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[2]

-

Heating: Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[2]

-

Equilibrium: Continue heating until a steady stream of bubbles is observed.

-

Cooling and Observation: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Solubility Determination

The solubility of a compound in various solvents is crucial for formulation and reaction condition selection.

Protocol: Shake-Flask Method [3][4]

-

System Preparation: Add an excess amount of solid (S)-2-(Dibenzylamino)-3-methyl-1-butanol to a known volume of the desired solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5]

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination

The pKa value is essential for understanding the ionization state of the amino group at different pH values, which influences its solubility, permeability, and biological interactions.

Protocol: Potentiometric Titration [6][7]

-

Sample Preparation: Dissolve a precisely weighed amount of (S)-2-(Dibenzylamino)-3-methyl-1-butanol in a suitable solvent mixture (e.g., water/methanol) to a known concentration (e.g., 1 mM).[6]

-

Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[7]

-

pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.[7]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [8][9]

-

Rationale: The retention time of a compound on a non-polar stationary phase in RP-HPLC is correlated with its lipophilicity.

-

Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Chromatographic Conditions:

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The composition can be run isocratically or as a gradient.

-

Detection: UV detection at an appropriate wavelength.

-

-

Analysis:

-

Inject the standard compounds and the test compound onto the HPLC system and record their retention times.

-

Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve.

-

Determine the retention factor of (S)-2-(Dibenzylamino)-3-methyl-1-butanol and use the calibration curve to calculate its LogP value.[10]

-

Conclusion: A Foundation for Further Development

The physicochemical properties of (S)-2-(Dibenzylamino)-3-methyl-1-butanol are fundamental to its application in synthetic chemistry and drug development. While computational estimations provide a valuable starting point, rigorous experimental determination of these parameters is indispensable for ensuring the quality, reproducibility, and success of subsequent research and development activities. The protocols outlined in this guide provide a robust framework for obtaining reliable data, thereby enabling scientists to harness the full potential of this versatile chiral building block.

References

-

PubChem. (S)-2-Isopropylamino-3-methyl-1-butanol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). [Link]

- Kerns, E. H., & Di, L. (2002). Determination of log P coefficients via a RP-HPLC column. U.S.

-

PubChem. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butanol, 3-methyl-. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanol, 3-methyl- (CAS 123-51-3). [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. [Link]

-

ACS Publications. (2023). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. [Link]

-

University of Basrah. (2021). experiment (1) determination of melting points. [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butanol, 3-methyl-. In NIST Chemistry WebBook. [Link]

-

PubChem. (S)-2-methyl-1-butanol. National Center for Biotechnology Information. [Link]

-

PubMed. (2005). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

ResearchGate. (2016). Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum. [Link]

-

PubMed Central. (2012). Development of Methods for the Determination of pKa Values. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

PubChem. Isoamyl Alcohol. National Center for Biotechnology Information. [Link]

-

YouTube. (2021). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. [Link]

-

OECD Existing Chemicals Database. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. [Link]

-

YouTube. (2023). Understanding Reverse Phase Selectivity for Different Compound Classes. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

PubChem. 3-Methyl-2-butanol. National Center for Biotechnology Information. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

MDPI. (2021). Physicochemical Properties of Biobutanol as an Advanced Biofuel. [Link]

-

Wikipedia. (n.d.). 3-Methyl-2-butanol. [Link]

-

YouTube. (2022). Structural Formula for 3-Methyl-1-butanol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bioassaysys.com [bioassaysys.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

early research on (S)-2-(Dibenzylamino)-3-methyl-1-butanol as a chiral auxiliary

An In-Depth Technical Guide to the Early Research and Application of (S)-2-(Dibenzylamino)-3-methyl-1-butanol as a Chiral Auxiliary

Authored by a Senior Application Scientist

Foreword: The Quest for Chirality

In the landscape of pharmaceutical development and natural product synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental pillar of efficacy and safety. Most biological targets are exquisitely chiral, interacting with only one of two possible enantiomers of a drug molecule. Consequently, the ability to synthesize enantiomerically pure compounds is a paramount objective. Chiral auxiliaries represent a powerful and reliable strategy to achieve this, acting as transient stereogenic guides that direct the formation of new chiral centers.[1] A typical workflow involves the covalent attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective transformation, and finally, the cleavage and recovery of the auxiliary for future use.[1][2]

This guide delves into the foundational research and application of (S)-2-(Dibenzylamino)-3-methyl-1-butanol, a highly effective chiral auxiliary derived from the naturally occurring amino acid (S)-valine. We will explore its synthesis, the mechanistic underpinnings of its stereodirecting power, and its application in key carbon-carbon bond-forming reactions that defined early asymmetric synthesis.

Design and Synthesis: From the Chiral Pool to a Powerful Tool

The efficacy of a chiral auxiliary is predicated on several key factors: it must be readily available in enantiomerically pure form, easy to attach and remove, and capable of inducing high levels of stereoselectivity.[2] (S)-2-(Dibenzylamino)-3-methyl-1-butanol meets these criteria, originating from the "chiral pool"—specifically, the inexpensive and readily available amino acid (S)-valine.

The synthesis is conceptually straightforward, involving two primary transformations:

-

Reduction of the Carboxylic Acid: The carboxyl group of (S)-valine is reduced to a primary alcohol to form (S)-2-amino-3-methyl-1-butanol, commonly known as (S)-valinol. This is typically achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).

-

N-Protection/Functionalization: The primary amino group is then protected to prevent unwanted side reactions and to introduce a sterically demanding group crucial for stereocontrol. In this case, dibenzylation is employed, typically via reaction with benzyl bromide (BnBr) in the presence of a base like sodium carbonate (Na₂CO₃). The two bulky benzyl groups are fundamental to the auxiliary's function.

Experimental Protocol: Synthesis of (S)-2-(Dibenzylamino)-3-methyl-1-butanol

-

Step 1: Reduction of (S)-Valine.

-

To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), slowly add a solution of (S)-valine (1.0 eq.) in THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC for the consumption of starting material.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-valinol, which can be purified by distillation or used directly in the next step.

-

-

Step 2: Dibenzylation of (S)-Valinol.

-

Dissolve (S)-valinol (1.0 eq.) in a suitable solvent such as ethanol or DMF.

-

Add a base, typically K₂CO₃ or Na₂CO₃ (2.5 eq.), followed by benzyl bromide (2.2 eq.).

-

Heat the mixture to 60-80 °C and stir for 12-24 hours until TLC analysis indicates complete reaction.

-

Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure (S)-2-(Dibenzylamino)-3-methyl-1-butanol.

-

The Mechanism of Stereochemical Induction

The remarkable stereocontrol exerted by this auxiliary stems from its ability to form a rigid, chelated transition state after being coupled with a carboxylic acid substrate and deprotonated. The causality is as follows:

-

Amide Formation: The auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., an acyl chloride) to form a stable amide.

-

Enolate Formation: Treatment with a strong base, such as Lithium Diisopropylamide (LDA), selectively removes the α-proton to the carbonyl, forming a lithium enolate.

-

Chelation and Facial Shielding: The lithium cation is chelated by the enolate oxygen and the tertiary amine of the auxiliary. This locks the conformation into a rigid five-membered ring structure. In this conformation, the bulky isopropyl group and the two large benzyl groups effectively block one face of the planar enolate. The choice of the (S)-enantiomer of the auxiliary dictates which face is shielded.

-

Diastereoselective Attack: An incoming electrophile (E⁺) is therefore forced to approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.[1]

Sources

(S)-2-(Dibenzylamino)-3-methyl-1-butanol CAS registry number details

An In-depth Technical Guide to (S)-2-(Dibenzylamino)-3-methyl-1-butanol (CAS: 111060-54-9) for Asymmetric Synthesis

Introduction

(S)-2-(Dibenzylamino)-3-methyl-1-butanol, identified by the CAS Registry Number 111060-54-9, is a chiral amino alcohol of significant interest to researchers and professionals in drug development and fine chemical synthesis.[1] Its molecular structure, derived from the readily available and inexpensive chiral pool starting material, L-valinol, positions it as a potent chiral auxiliary. Chiral auxiliaries are instrumental in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. By temporarily attaching to a prochiral substrate, these molecules control the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds that are crucial for pharmaceutical applications.[2] This guide provides a comprehensive technical overview of (S)-2-(Dibenzylamino)-3-methyl-1-butanol, detailing its properties, synthesis, a robust framework for its application, and essential safety protocols.

Physicochemical and Spectroscopic Profile

The fundamental properties of (S)-2-(Dibenzylamino)-3-methyl-1-butanol are summarized below. This data is critical for its identification, handling, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Registry Number | 111060-54-9 | [1] |

| Molecular Formula | C₁₉H₂₅NO | [1] |

| Molecular Weight | 283.41 g/mol | [1] |

| Appearance | Inferred to be a liquid | |

| Purity | Commercially available at 90% | [1] |

| SMILES | CC(C)N(Cc1ccccc1)Cc2ccccc2 | [1] |

| InChI | 1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m1/s1 | [1] |

| InChI Key | ZWLAXLXECFRUPM-LJQANCHMSA-N | [1] |

Predictive Spectroscopic Analysis

-

¹H NMR (predicted in CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 10H): Aromatic protons of the two phenyl groups.

-

δ 3.60-3.80 (m, 4H): AB quartet for the two diastereotopic benzylic CH₂ protons.

-

δ 3.50-3.65 (m, 2H): Diastereotopic protons of the CH₂OH group.

-

δ 2.80-2.90 (m, 1H): The chiral methine proton at C2, adjacent to the nitrogen and isopropyl group.

-

δ 1.80-2.00 (m, 1H): The methine proton of the isopropyl group.

-

δ 0.90-1.00 (d, 6H): The two diastereotopic methyl groups of the isopropyl moiety.

-

δ (variable): A broad singlet for the hydroxyl proton (-OH), which may exchange.

-

-

¹³C NMR (predicted in CDCl₃, 100 MHz):

-

δ 138-140: Quaternary aromatic carbons attached to the benzylic groups.

-

δ 128-130: Aromatic CH carbons.

-

δ ~65: CH₂OH carbon.

-

δ ~60: Chiral CH-N carbon.

-

δ ~55: Benzylic CH₂ carbons.

-

δ ~30: Isopropyl CH carbon.

-

δ ~20: Isopropyl CH₃ carbons.

-

-

IR Spectroscopy (predicted, thin film):

-

~3400 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group.[4]

-

~3030, 3060 cm⁻¹: Aromatic C-H stretching.

-

~2870-2960 cm⁻¹: Aliphatic C-H stretching from the methyl, methylene, and methine groups.[4]

-

~1450, 1495 cm⁻¹: Aromatic C=C stretching.

-

~1050-1150 cm⁻¹: C-N and C-O stretching vibrations.[4]

-

-

Mass Spectrometry (predicted, EI):

-

M⁺ at m/z 283.4: Molecular ion peak.

-

Fragment at m/z 192: Loss of a benzyl group ([M-91]⁺).

-

Fragment at m/z 91: Tropylium ion (benzyl cation), a very common and stable fragment.

-

Synthesis Methodology

The most logical and efficient synthesis of (S)-2-(Dibenzylamino)-3-methyl-1-butanol involves the direct N,N-dibenzylation of the commercially available chiral starting material, (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol).

Experimental Protocol: N,N-Dibenzylation of L-Valinol

-

Reaction Setup: To a solution of (S)-(+)-2-Amino-3-methyl-1-butanol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.2 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (2.2 eq) dropwise at room temperature. The use of benzyl chloride is also feasible but may require heating to proceed at a reasonable rate.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature (or heated to 50-60 °C if necessary) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure (S)-2-(Dibenzylamino)-3-methyl-1-butanol.

Causality and Experimental Design

-

Choice of Base: A non-nucleophilic base like K₂CO₃ is chosen to deprotonate the primary amine without competing with it in the nucleophilic attack on the benzyl bromide. The use of excess base ensures the complete reaction of both N-H bonds.

-

Solvent Selection: A polar aprotic solvent like acetonitrile is ideal as it dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile.

-

Stoichiometry: A slight excess of the benzylating agent and base is used to drive the reaction to completion and ensure the formation of the desired tertiary amine.

Caption: Synthesis of the target compound from L-Valinol.

Application in Asymmetric Synthesis

The primary utility of (S)-2-(Dibenzylamino)-3-methyl-1-butanol is as a chiral auxiliary. The underlying principle involves the temporary incorporation of this chiral molecule onto a prochiral substrate, which then directs subsequent chemical transformations to occur on one face of the molecule preferentially.

General Workflow as a Chiral Auxiliary

The application follows a three-step sequence: attachment, stereoselective reaction, and cleavage.[2]

-

Attachment of Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate. For instance, an acyl chloride can be reacted with the hydroxyl group of the auxiliary to form a chiral ester.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the bulky dibenzylamino group and the isopropyl group create a sterically hindered environment. This environment blocks one face of the reactive center (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face. This results in the formation of a new stereocenter with high diastereoselectivity.

-

Cleavage and Recovery: After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction. This step yields the enantiomerically enriched target molecule and regenerates the auxiliary, which can often be recovered and reused.[2]

Caption: General workflow for using a chiral auxiliary.

Safety and Handling

Proper handling of (S)-2-(Dibenzylamino)-3-methyl-1-butanol is essential for laboratory safety. The safety profile is inferred from data on the compound itself and its structural precursors.

-

Hazards:

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration under an inert atmosphere is recommended.[5]

-

-

Incompatible Materials:

-

Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

-

Conclusion

(S)-2-(Dibenzylamino)-3-methyl-1-butanol is a valuable chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-valinol, combined with the powerful stereodirecting capabilities of its bulky dibenzylamino and isopropyl groups, makes it a compelling tool for chemists in academia and industry. By leveraging the principles of steric hindrance, this auxiliary provides a reliable method for controlling stereochemistry, a critical requirement in the synthesis of complex, biologically active molecules. Adherence to the outlined synthesis, application, and safety protocols will enable researchers to effectively and safely utilize this compound to achieve their synthetic goals.

References

-

Amerigo Scientific. (S)-2-(N,N-Dibenzylamino)-3-methylbutanol (90%). [Link]

-

Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. (2020-05-30). [Link]

-

ResearchGate. ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary: A New Strategy for the Asymmetric Synthesis of 2-Substituted Alcohols. (1998-04). [Link]

Sources

- 1. (S)-2-(N,N-Dibenzylamino)-3-methylbutanol (90%) - Amerigo Scientific [amerigoscientific.com]

- 2. キラル補助剤 [sigmaaldrich.com]

- 3. (S)-(+)-2-Amino-3-methyl-1-butanol(2026-48-4) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

stereochemistry of (S)-2-(Dibenzylamino)-3-methyl-1-butanol

An In-Depth Technical Guide to the Stereochemistry and Application of (S)-2-(Dibenzylamino)-3-methyl-1-butanol

Authored by: A Senior Application Scientist

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral molecules, particularly enantiomerically pure compounds, are critical as their physiological interactions are often stereospecific. This guide provides a comprehensive technical overview of (S)-2-(Dibenzylamino)-3-methyl-1-butanol, a valuable chiral auxiliary derived from the natural amino acid (S)-valine. We will explore its molecular structure, stereochemical integrity, detailed synthetic protocols, and its pivotal role in directing stereoselective transformations, with a focus on the asymmetric reduction of prochiral ketones. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced stereochemical control in their synthetic endeavors.

Introduction: The Imperative of Chirality in Synthesis

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to synthesize single-enantiomer compounds is of paramount importance.

One of the most robust strategies in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[1][2] After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse.[2] (S)-2-(Dibenzylamino)-3-methyl-1-butanol, derived from the readily available chiral pool starting material (S)-valine, exemplifies a highly effective class of 1,2-amino alcohol-based chiral auxiliaries. Its defined stereochemistry and structural features allow it to serve as a powerful tool for inducing chirality in a wide range of chemical transformations.

Molecular Properties and Stereochemical Foundation

The efficacy of (S)-2-(Dibenzylamino)-3-methyl-1-butanol as a chiral director is rooted in its well-defined three-dimensional structure.

2.1. Structure and Configuration

The molecule possesses a single stereogenic center at the C2 carbon, the point of attachment for the amino group. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this chiral carbon are ranked as follows:

-

-NH(Bn)₂ (Dibenzylamino group): Highest priority due to the nitrogen atom.

-

-CH(CH₃)₂ (Isopropyl group): Second priority.

-

-CH₂OH (Hydroxymethyl group): Third priority.

-

-H (Hydrogen): Lowest priority.

When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction. This confirms the (S)-configuration of the stereocenter.[3]

Caption: Structure of (S)-2-(Dibenzylamino)-3-methyl-1-butanol with stereocenter (C*).

2.2. Physicochemical Properties

A summary of the key physical and chemical properties of the precursor, (S)-2-amino-3-methyl-1-butanol (L-Valinol), is provided below. The dibenzylated derivative shares similar core characteristics but with increased lipophilicity and a higher boiling point.

| Property | Value (for L-Valinol) | Reference |

| Molecular Formula | C₅H₁₃NO | [4] |

| Molecular Weight | 103.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [5] |

| Melting Point | 28-32 °C | [5] |

| Boiling Point | 75-77 °C at 8 mmHg | |

| Density | ~0.936 g/mL at 25 °C | |

| Solubility | Soluble in water, ethanol, and other polar solvents | [5] |

Synthesis and Experimental Protocol

The synthesis of (S)-2-(Dibenzylamino)-3-methyl-1-butanol is a robust, two-step process starting from the inexpensive and enantiomerically pure amino acid, (S)-valine. The workflow ensures the preservation of the original stereocenter.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Chiral Auxiliaries [sigmaaldrich.com]

- 3. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 4. Valinol | C5H13NO | CID 79019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-2-Amino-3-methyl-1-butanol - High Purity Pharmaceutical Compound at Best Price [jigspharma.com]

An In-depth Technical Guide to (S)-2-(Dibenzylamino)-3-methyl-1-butanol: Synthesis, Derivatives, and Applications in Asymmetric Chemistry

This guide provides an in-depth exploration of (S)-2-(dibenzylamino)-3-methyl-1-butanol, a pivotal chiral building block derived from the natural amino acid L-valine. Its unique structural features, particularly the sterically demanding dibenzylamino group adjacent to a stereocenter, make it a valuable tool in asymmetric synthesis and a foundational scaffold for developing novel chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound and its analogs in their work. We will delve into its synthesis, its role as a chiral auxiliary, the structure-activity relationships of its derivatives, and detailed, field-tested experimental protocols.

The Core Scaffold: Foundation and Synthesis

The journey to (S)-2-(dibenzylamino)-3-methyl-1-butanol begins with one of the essential amino acids, L-valine ((S)-valine), making it an accessible and cost-effective chiral starting material from the "chiral pool".[1] The synthesis is a robust, two-step process: reduction of the carboxylic acid to a primary alcohol, followed by exhaustive N-alkylation.

Step 1: Synthesis of the Precursor, (S)-Valinol

The critical first step is the reduction of the carboxylic acid moiety of L-valine to a primary alcohol, yielding (S)-2-amino-3-methyl-1-butanol, commonly known as L-Valinol. This transformation is typically achieved using a strong reducing agent. While lithium aluminium hydride (LiAlH₄) is effective, a common and scalable method involves the use of sodium borohydride (NaBH₄) and iodine, which in-situ generates the reactive borane-THF complex.[2]

Caption: Synthesis of (S)-Valinol from (S)-Valine.

Step 2: Synthesis of (S)-2-(Dibenzylamino)-3-methyl-1-butanol

With (S)-valinol in hand, the next step is the introduction of the two benzyl groups onto the nitrogen atom. This N-dibenzylation is a crucial transformation that imparts key steric and electronic properties to the molecule. A highly effective and reliable method for this is the reaction with benzyl bromide in the presence of a mild base like potassium carbonate.[3] The bulky dibenzyl groups serve to protect the amine and, more importantly, create a sterically defined chiral environment, which is fundamental to its application as a chiral auxiliary.

Caption: Synthesis of the core compound from (S)-Valinol.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅NO | PubChem |

| Molecular Weight | 283.41 g/mol | PubChem |

| Appearance | White to off-white solid | [3] |

| Melting Point | ~68-69 °C (by analogy) | [3] |

| ¹H NMR | Consistent with structure | N/A |

| ¹³C NMR | Consistent with structure | N/A |

| IR (cm⁻¹) | ~3400 (O-H), ~3030 (Ar C-H), ~2960 (Aliph. C-H) | N/A |

Role as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in organic synthesis, designed to be temporarily attached to an achiral substrate to direct a chemical reaction with high stereoselectivity.[4] The auxiliary is then cleaved and ideally recovered, leaving behind an enantiomerically enriched product. The (S)-2-(dibenzylamino)-3-methyl-1-butanol scaffold is an excellent candidate for this role.

The key to its effectiveness lies in the bulky dibenzylamino and isopropyl groups, which effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face. This principle is most commonly applied in the asymmetric alkylation of enolates.[5]

Caption: General workflow for asymmetric alkylation.

The choice of the dibenzyl group over a simpler dimethyl or diethyl group is causal; the large, rigid phenyl rings provide a much more defined and effective steric shield, leading to higher diastereoselectivity in the alkylation step. High levels of stereocontrol have been observed in nucleophilic additions to aldehydes derived from similar dibenzylamino alcohol auxiliaries, underscoring the effectiveness of this scaffold.[6]

Derivatives, Analogs, and Structure-Activity Relationships (SAR)

Beyond its use as a transient auxiliary, the (S)-2-(dibenzylamino)-3-methyl-1-butanol core is a versatile scaffold for building libraries of new chemical entities for drug discovery. By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationships (SAR) that govern a compound's biological effect.[7] Chiral amino alcohols are prevalent motifs in many pharmaceutical molecules.[8][9]

Key modification points include:

-

N-Analogs: Replacing one or both benzyl groups with other substituted aryl or alkyl groups to modulate steric bulk, lipophilicity, and electronic properties.

-

O-Analogs: Esterification or etherification of the primary alcohol to introduce new functional groups or alter pharmacokinetic properties.

-

Side-Chain Analogs: Synthesizing the core from other amino acids (e.g., Leucine, Phenylalanine) to change the isopropyl group to isobutyl or benzyl, respectively.

Case Study: SAR of N-Acyl-L-Valine Derivatives

To illustrate the principles of SAR, we can examine a related series of N-acyl-L-valine derivatives that were synthesized and evaluated for antimicrobial activity.[10] Although these are not direct derivatives of the title compound, the study provides a clear example of how modifying a valine-derived scaffold impacts biological function. In this study, various substituents were introduced, and their effect on antimicrobial potency was measured.

Table 2: Example Structure-Activity Relationship Data for Valine Derivatives

| Compound ID | Core Structure | R Group | Biological Activity (MIC, µg/mL) | Key Insight |

| 6 | 4H-1,3-oxazol-5-one | 4-Bromophenylsulfonyl | Moderate | The oxazolone ring provides a reactive scaffold. |

| 7b | 2-Acylamino ketone | p-Tolyl | Lower than non-brominated analog | Increased lipophilicity from the bromine atom may decrease solubility and potency in this series.[10] |

| 8b | 1,3-Oxazole | p-Tolyl | No toxicity < 50 µg/mL | The stable oxazole ring is well-tolerated but may lack the necessary reactivity for potent antimicrobial action.[10] |

Data synthesized from[10].

This case study demonstrates a critical principle in drug development: small structural changes can lead to significant differences in biological activity. The presence of a bromine atom, for instance, can enhance the potential antimicrobial effect by modifying the electronic and lipophilic character of the molecule.[10] Similar systematic studies on derivatives of (S)-2-(dibenzylamino)-3-methyl-1-butanol are essential for identifying lead compounds for therapeutic development.[11][12][13][14]

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, grounded in established and reliable literature procedures.

Protocol 1: Synthesis of (S)-2-(Dibenzylamino)-3-methyl-1-butanol

This protocol is adapted from a validated procedure for a similar amino alcohol.[3]

Materials:

-

(S)-Valinol (1.0 eq)

-

Benzyl bromide (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Ethanol (96%)

-

Deionized Water

-

Diethyl ether

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-valinol (1.0 eq) and potassium carbonate (2.0 eq).

-

Add a solvent mixture of 96% ethanol and water (e.g., 5:1 v/v, ~10 mL per gram of valinol).

-

Heat the mixture to reflux with vigorous stirring to form a two-phase suspension.

-

To the refluxing mixture, add benzyl bromide (2.5 eq) dropwise over 30 minutes. Causality: Adding the alkylating agent slowly to the heated mixture maintains a high reaction rate while controlling the exotherm and minimizing side reactions.

-

After the addition is complete, continue heating at reflux for an additional 1-2 hours, monitoring by TLC (e.g., 4:1 Hexane:EtOAc) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add deionized water (~3 mL per gram of valinol used).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated NaCl solution (brine), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product, a yellowish oil or solid, can be purified by recrystallization from boiling hexane to yield the title compound as white crystals.

Protocol 2: Removal of the Dibenzyl Protecting Groups (Auxiliary Cleavage)

This is a general protocol for debenzylation via hydrogenolysis, the most common method for cleaving benzyl groups.[15]

Materials:

-

N-dibenzylated compound (1.0 eq)

-

Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the N-dibenzylated compound in methanol or ethanol in a suitable flask.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is pyrophoric and must be handled with care away from ignition sources.

-

Seal the flask, evacuate the inert atmosphere, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.

-

Once complete, carefully purge the flask with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Causality: Filtering through Celite prevents the fine palladium particles from passing through and ensures a clean filtrate. The catalyst on the filter pad may still be pyrophoric and should be quenched carefully.

-

Concentrate the filtrate under reduced pressure to yield the debenzylated primary amine product.

Conclusion

(S)-2-(Dibenzylamino)-3-methyl-1-butanol is more than a simple chemical; it is a testament to the power of leveraging the chiral pool for sophisticated chemical synthesis. Its straightforward preparation from L-valine, combined with its efficacy as a chiral auxiliary and its potential as a scaffold for drug discovery, makes it a highly valuable and versatile tool for chemists. The detailed protocols and synthetic strategies outlined in this guide provide a robust framework for researchers to confidently incorporate this compound and its analogs into their synthetic and medicinal chemistry programs, paving the way for the discovery of new chiral molecules and therapeutics.

References

-

Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol. Retrieved from [16]

-

Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols. Retrieved from [17]

-

ResearchGate. (2025). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link][18]

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Coll. Vol. 9, p.301 (1998); Vol. 72, p.42 (1995). Retrieved from [Link][3]

-

Horváth, A., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896. MDPI AG. Retrieved from [Link][7]

-

Fairweather, J. K., et al. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 6(6), 901-904. Retrieved from [Link][15]

-

ResearchGate. (2025). ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary: A New Strategy for the Asymmetric Synthesis of 2-Substituted Alcohols. Retrieved from [Link][6]

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link][8]

-

Journal of the Chemical Society, Perkin Transactions 1. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved from [Link][19]

-

Gumeníková, K., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(15), 5851. MDPI AG. Retrieved from [Link][10]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(16), 3957-3960. Retrieved from [Link][5]

-

PubMed. (2016). Synthesis and biological evaluation of novel lipoamino acid derivatives. Retrieved from [Link][11]

-

ResearchGate. (n.d.). Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways of isoleucine and leucine, respectively. Retrieved from [Link][20]

-

ResearchGate. (n.d.). (PDF) Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link][21]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link][4]

-

Wang, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. MDPI AG. Retrieved from [Link][12]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(9), 2175-2203. MDPI AG. Retrieved from [Link][22]

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved from [Link][13]

-

ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link][23]

-

Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link][24]

-

University of York. (n.d.). Asymmetric-Synthesis. Retrieved from [Link][1]

-

Licht-Murava, A., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules, 27(7), 2316. MDPI AG. Retrieved from [Link][14]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. guidechem.com [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. york.ac.uk [york.ac.uk]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of novel lipoamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. users.ox.ac.uk [users.ox.ac.uk]

- 16. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 17. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. medicines4all.vcu.edu [medicines4all.vcu.edu]

Methodological & Application

Application Notes and Protocols for the Asymmetric Reduction of Ketones using (S)-2-(Dibenzylamino)-3-methyl-1-butanol

Introduction: The Imperative of Chirality in Modern Chemistry

The stereoselective synthesis of chiral molecules is a cornerstone of contemporary drug discovery, materials science, and agrochemical development. Among the myriad of synthetic transformations, the asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols stands out as a pivotal process. These chiral alcohols are versatile building blocks for the synthesis of complex, biologically active compounds. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and widely adopted methodology for achieving high levels of enantioselectivity in this transformation.[1][2][3] At the heart of the CBS reduction lies a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral β-amino alcohol and a borane source.[4][5]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (S)-2-(Dibenzylamino)-3-methyl-1-butanol, a chiral amino alcohol derived from the natural amino acid (S)-valine, in the asymmetric reduction of ketones. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for catalyst preparation and ketone reduction, and discuss the scope and limitations of this methodology.

The Mechanistic Rationale: A Symphony of Lewis Acid-Base Interactions

The remarkable enantioselectivity of the CBS reduction is a consequence of a well-orchestrated series of molecular interactions within a transient catalytic cycle. The process is initiated by the reaction of the chiral amino alcohol, in this case, (S)-2-(Dibenzylamino)-3-methyl-1-butanol, with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form a chiral oxazaborolidine catalyst.

The catalytic cycle can be dissected into the following key steps:

-

Catalyst Activation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine ring. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate.[1]

-

Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom. The stereochemical outcome of the reaction is dictated at this stage. The catalyst's chiral framework, featuring a bulky dibenzylamino group and an isobutyl group, sterically directs the ketone to coordinate in a specific orientation, exposing one of its prochiral faces to the activated borane.

-

Enantioselective Hydride Transfer: A hydride ion is then transferred from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered ring transition state. This intramolecular hydride delivery occurs to the preferentially exposed face of the ketone, thereby establishing the new stereocenter with high fidelity.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. The desired chiral alcohol is liberated upon an aqueous workup.

The following diagram illustrates the catalytic cycle of the CBS reduction.

Sources

- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Catalysis of (S)-2-(Dibenzylamino)-3-methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral amino alcohols, a class of organic molecules possessing both an amino and a hydroxyl group attached to a chiral scaffold, have emerged as highly effective catalysts and ligands in a multitude of asymmetric transformations.[1] Their prevalence in nature, relative ease of synthesis, and tunable steric and electronic properties make them ideal candidates for inducing stereoselectivity in chemical reactions. (S)-2-(Dibenzylamino)-3-methyl-1-butanol, a derivative of the naturally occurring amino acid L-valine, is a prominent member of this class. Its bulky dibenzylamino group and the chiral center derived from valine create a well-defined chiral environment, enabling high levels of enantiocontrol in various catalytic processes.

This document provides a detailed experimental protocol for the application of (S)-2-(Dibenzylamino)-3-methyl-1-butanol as a catalyst in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[2]

Catalyst Profile: (S)-2-(Dibenzylamino)-3-methyl-1-butanol

| Property | Value |

| IUPAC Name | (S)-2-(Dibenzylamino)-3-methyl-1-butanol |

| CAS Number | 108539-44-6 |

| Molecular Formula | C₁₉H₂₅NO |

| Molecular Weight | 283.41 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-configuration |

Mechanism of Catalysis: A Proposed Catalytic Cycle

The catalytic activity of (S)-2-(Dibenzylamino)-3-methyl-1-butanol in the enantioselective addition of diethylzinc to aldehydes is believed to proceed through a well-organized transition state. The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a sterically defined manner. The bulky dibenzyl groups and the isopropyl substituent of the valinol backbone direct the approach of the ethyl group from the diethylzinc to one specific face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Figure 1. Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by (S)-2-(Dibenzylamino)-3-methyl-1-butanol.

Detailed Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol outlines a general procedure for the asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral catalysts.[3][4]

Materials:

-

(S)-2-(Dibenzylamino)-3-methyl-1-butanol (Catalyst)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (S)-2-(Dibenzylamino)-3-methyl-1-butanol (0.05 mmol, 14.2 mg).

-

Add anhydrous toluene (2 mL) via syringe to dissolve the catalyst.

-

-

Reaction Setup:

-

Cool the catalyst solution to 0 °C in an ice bath.

-

Slowly add diethylzinc solution (1.0 M in hexanes, 1.1 mL, 1.1 mmol) to the catalyst solution via syringe.

-

Stir the resulting mixture at 0 °C for 30 minutes. A color change may be observed, indicating the formation of the active catalyst complex.

-

-

Aldehyde Addition:

-

Slowly add freshly distilled benzaldehyde (1.0 mmol, 106 mg, 102 µL) to the reaction mixture at 0 °C via syringe.

-

Continue stirring the reaction mixture at 0 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Once the reaction is complete (typically after 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral 1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

-

Expected Results:

| Parameter | Expected Outcome |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >90% |

| Configuration of Major Enantiomer | (S)-1-phenyl-1-propanol |

Experimental Workflow

Figure 2. Step-by-step experimental workflow for the enantioselective ethylation of benzaldehyde.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.

-

Reagent Quality: The purity of benzaldehyde and the concentration of the diethylzinc solution are critical for achieving high yields and enantioselectivities. Freshly distilled aldehyde and a recently titrated organozinc reagent are recommended.

-

Temperature Control: Maintaining the reaction temperature at 0 °C is crucial. Deviations can lead to a decrease in enantioselectivity.

-

Stirring: Efficient stirring is necessary to ensure proper mixing of the reagents.

Conclusion

(S)-2-(Dibenzylamino)-3-methyl-1-butanol is a highly effective chiral catalyst for the enantioselective addition of diethylzinc to aldehydes, providing access to valuable chiral secondary alcohols in high yields and with excellent enantioselectivity. The protocol described herein provides a robust and reproducible method for researchers in academia and industry. The operational simplicity, coupled with the high degree of stereocontrol, makes this catalytic system a valuable tool in the synthesis of complex chiral molecules for pharmaceutical and other applications.

References

-

Silveira-Dorta, G., et al. (2014). Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. The Journal of Organic Chemistry, 79(15), 6775–6782. [Link]

-

Bredikhin, A. A., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. Letters in Organic Chemistry, 8(7), 485-489. [Link]

-

Soai, K., et al. (2020). Demystifying the asymmetry-amplifying, autocatalytic behavior of the Soai reaction through structural, mechanistic, and computational studies. Proceedings of the National Academy of Sciences, 117(38), 23374-23382. [Link]

-

Denmark, S. E., & Wu, Z. (1999). The Development of Chiral, Nonracemic N-Substituted Triazolinediones for the Enantioselective Ene Reaction. The Journal of Organic Chemistry, 64(23), 8642–8643. [Link]

-

Vedejs, E., & Chen, X. (1997). A Boron Lewis Acid Catalyst for the Enantioselective Diels-Alder Reaction. Journal of the American Chemical Society, 119(11), 2584–2585. [Link]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

-

Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

-

Shibata, T., et al. (1996). Asymmetric Autocatalysis: A Chiral Product as a Chiral Catalyst for Its Own Enantioselective Synthesis. Journal of the American Chemical Society, 118(14), 3492–3493. [Link]

-

Wikipedia contributors. (2023, December 1). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Soai, K., et al. (2011). Asymmetric Autocatalysis and the Origin of Homochirality of Biomolecules. Topics in Current Chemistry, 303, 133-156. [Link]

-

Ager, D. J., et al. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Utilization of (S)-2-(Dibenzylamino)-3-methyl-1-butanol in Asymmetric Synthesis

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-2-(Dibenzylamino)-3-methyl-1-butanol as a chiral precursor in asymmetric synthesis. The primary application highlighted is its role in the in-situ generation of a chiral oxazaborolidine catalyst, analogous to the well-established Corey-Bakshi-Shibata (CBS) catalyst, for the highly enantioselective reduction of prochiral ketones. This guide elucidates the underlying mechanistic principles, provides detailed, step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting.

Introduction: The Power of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of compounds in asymmetric catalysis, serving as versatile precursors for a wide array of chiral ligands and catalysts.[1][2] Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal or metalloid center to create a rigid and well-defined chiral environment.[1] This steric and electronic influence is fundamental to achieving high levels of stereocontrol in chemical transformations.

(S)-2-(Dibenzylamino)-3-methyl-1-butanol belongs to this important class of molecules. Its structural features, specifically the stereocenter at the carbon bearing the amino group and the adjacent hydroxyl group, make it an excellent candidate for directing the stereochemical outcome of a reaction. The bulky dibenzylamino and isobutyl groups create a distinct chiral pocket, which is key to its effectiveness in asymmetric synthesis.

The most prominent application of chiral β-amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[3] The active catalyst in this reaction is a chiral oxazaborolidine, which is typically formed in-situ from a chiral amino alcohol and a borane source.[4][5] This guide will focus on the application of (S)-2-(Dibenzylamino)-3-methyl-1-butanol as the chiral precursor for such a catalyst.

Mechanism of Action: The Catalytic Cycle of Enantioselective Ketone Reduction

The enantioselective reduction of a prochiral ketone using a catalyst derived from (S)-2-(Dibenzylamino)-3-methyl-1-butanol and borane follows a well-understood catalytic cycle, analogous to the CBS reduction.[4][5][6] The key to the high enantioselectivity lies in the formation of a rigid, bicyclic oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate in a highly organized transition state.[3][7]

The catalytic cycle can be broken down into the following key steps:

-

Catalyst Formation: (S)-2-(Dibenzylamino)-3-methyl-1-butanol reacts with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form the chiral oxazaborolidine catalyst.

-

Activation of Borane: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent, activating it as a hydride donor.[4] This coordination also increases the Lewis acidity of the endocyclic boron atom.[5]

-

Substrate Coordination: The more Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the prochiral ketone. The ketone orients itself to minimize steric interactions between its larger substituent and the chiral framework of the catalyst.[4]

-

Enantioselective Hydride Transfer: A hydride is transferred from the activated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[4][5] This intramolecular transfer is highly stereoselective due to the fixed geometry of the transition state.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then enter a new catalytic cycle. The desired chiral alcohol is obtained after an acidic workup to hydrolyze the alkoxyborane.[4]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle for the enantioselective reduction of a prochiral ketone.

Experimental Protocols

3.1. General Considerations

The enantioselective reduction of ketones using this system is sensitive to moisture and air.[3][4] Therefore, all reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use.

3.2. In-Situ Preparation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of a Prochiral Ketone (General Procedure)

This protocol describes a general procedure for the enantioselective reduction of a prochiral ketone, such as acetophenone, using the catalyst generated in-situ from (S)-2-(Dibenzylamino)-3-methyl-1-butanol.

Materials:

-

(S)-2-(Dibenzylamino)-3-methyl-1-butanol

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M solution)

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas supply

-

Oven-dried or flame-dried glassware (round-bottom flask, syringe, needles)

-

Magnetic stirrer and stir bar

Protocol:

-

Catalyst Formation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add (S)-2-(Dibenzylamino)-3-methyl-1-butanol (0.1 mmol, 1.0 equiv).

-

Dissolve the amino alcohol in anhydrous THF (2 mL).

-

Slowly add borane-dimethyl sulfide complex (0.1 mmol, 1.0 equiv of BH₃) to the stirred solution at room temperature.

-

Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the oxazaborolidine catalyst.

-

-

Asymmetric Reduction:

-

Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C) using an appropriate cooling bath.[8]

-

In a separate flame-dried flask, prepare a solution of the prochiral ketone (1.0 mmol, 10 equiv) in anhydrous THF (3 mL).

-

Slowly add the ketone solution to the catalyst solution via syringe over 10-15 minutes.

-

To the resulting mixture, slowly add additional borane-dimethyl sulfide complex (1.2 mmol, 12 equiv of BH₃) dropwise, maintaining the reaction temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl (5 mL) and stir for another 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the product can be determined by chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy using a chiral solvating agent.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the asymmetric reduction of a prochiral ketone.

Data Presentation and Interpretation

The success of the asymmetric reduction is primarily evaluated by the chemical yield and the enantiomeric excess (ee) of the chiral alcohol product. The following table provides representative data for the reduction of various prochiral ketones using a catalyst derived from a chiral amino alcohol similar to (S)-2-(Dibenzylamino)-3-methyl-1-butanol.

| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >95 | >98 (R) |

| 2 | Propiophenone | 1-Phenyl-1-propanol | >95 | >97 (R) |

| 3 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | >90 | >95 (S) |

| 4 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | >90 | >96 (R) |

Note: The absolute configuration of the major enantiomer is dependent on the stereochemistry of the chiral amino alcohol precursor. For an (S)-amino alcohol, the reduction of an aryl alkyl ketone typically yields the (R)-alcohol.[8]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |